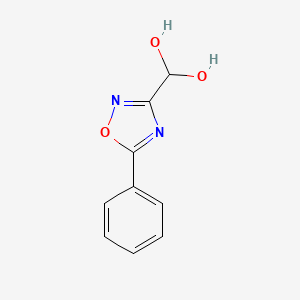

1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “methyl 1’-amino-[1,1’-bi(cyclobutane)]-1-carboxylate hydrochloride” has a molecular weight of 219.71 . It is a powder and is stored at a temperature of 4 degrees Celsius . Another related compound is “1’-amino-[1,1’-bi(cyclobutane)]-1-carboxamide hydrochloride” with a molecular weight of 204.7 .

Molecular Structure Analysis

The InChI code for “methyl 1’-amino-[1,1’-bi(cyclobutane)]-1-carboxylate hydrochloride” is 1S/C10H17NO2.ClH/c1-13-8 (12)9 (4-2-5-9)10 (11)6-3-7-10;/h2-7,11H2,1H3;1H . For “1’-amino-[1,1’-bi(cyclobutane)]-1-carboxamide hydrochloride”, the InChI code is 1S/C9H16N2O.ClH/c10-7 (12)8 (3-1-4-8)9 (11)5-2-6-9;/h1-6,11H2, (H2,10,12);1H .

Physical And Chemical Properties Analysis

The physical form of “methyl 1’-amino-[1,1’-bi(cyclobutane)]-1-carboxylate hydrochloride” is a powder . It is stored at a temperature of 4 degrees Celsius . The same storage temperature is also recommended for "1’-amino-[1,1’-bi(cyclobutane)]-1-carboxamide hydrochloride" .

Scientific Research Applications

Ethylene Precursor in Plants

1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), play a significant role as ethylene precursors in plants. ACC is converted into ethylene, a critical plant hormone regulating growth and fruit ripening. Research has identified ACC conjugates like 1-(malonylamino)cyclopropane-1-carboxylic acid in plants, indicating its natural occurrence and metabolic significance (Hoffman, Yang, & McKeon, 1982).

Peptide Synthesis and Structural Studies

The structural versatility of peptides incorporating cyclopropane amino acids has been extensively studied. Cyclopropane amino acids, including ACC derivatives, contribute to restricted conformational flexibility in peptides, facilitating the formation of stable conformations like β-bends and helices. This property is exploited in designing peptides with specific biological functions and studying protein folding mechanisms (Crisma et al., 1989).

Biocatalytic Applications

The asymmetric synthesis of cyclopropane-containing compounds, such as vinyl-ACCA derivatives, has been achieved using biocatalysts like Sphingomonas aquatilis. This approach is crucial for producing chiral intermediates used in pharmaceuticals, demonstrating the compound's relevance in drug synthesis and development (Zhu, Shi, Zhang, & Zheng, 2018).

Role in Plant Signaling

Beyond its role as an ethylene precursor, ACC also functions independently as a signaling molecule in plants. It affects various developmental processes and responses to environmental stimuli, suggesting a broader role in plant biology than previously understood (Vanderstraeten & Van Der Straeten, 2017).

Natural Product Synthesis

The cyclopropane moiety, including structures related to 1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid, is widespread in natural products with diverse biological activities. Research into these compounds includes their isolation, structural characterization, synthetic strategies, and exploration of their biological activities, highlighting their importance across various life domains (Coleman & Hudson, 2016).

Safety and Hazards

properties

IUPAC Name |

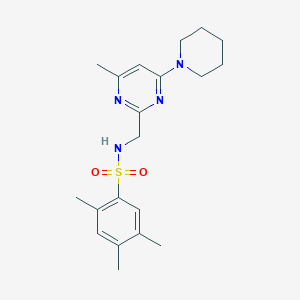

1-(1-aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-7(3-4-7)6(1-2-6)5(9)10;/h1-4,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPZOGVDGSGLFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)C2(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2653800.png)

![N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2653802.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)

![3-{[4-(2-fluorophenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2653813.png)

![5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653817.png)

![5-[2-Hydroxy-3-(phenylamino)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653818.png)